molecular formula C10H14N2O B2358181 1-Cyclopropanecarbonylpiperidine-4-carbonitrile CAS No. 1176627-58-9

1-Cyclopropanecarbonylpiperidine-4-carbonitrile

Cat. No.: B2358181
CAS No.: 1176627-58-9
M. Wt: 178.235
InChI Key: ROCBWUINXNCIKA-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonylpiperidine-4-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C10H14N2O, and it has a molecular weight of 178.23 g/mol .

Preparation Methods

The synthesis of 1-Cyclopropanecarbonylpiperidine-4-carbonitrile typically involves the reaction of cyclopropanecarbonyl chloride with piperidine-4-carbonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

1-Cyclopropanecarbonylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropanecarbonylpiperidine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Researchers study its effects on biological systems to understand its potential therapeutic uses.

    Industry: It is used in the production of high-quality reference standards for pharmaceutical testing

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

1-Cyclopropanecarbonylpiperidine-4-carbonitrile can be compared with other piperidine derivatives to highlight its uniqueness. Similar compounds include:

  • 1-Cyclopropanecarbonylpiperidine-4-carboxamide
  • 1-Cyclopropanecarbonylpiperidine-4-carboxylate

These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical properties and applications .

Properties

IUPAC Name

1-(cyclopropanecarbonyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-7-8-3-5-12(6-4-8)10(13)9-1-2-9/h8-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCBWUINXNCIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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